3,5-Dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

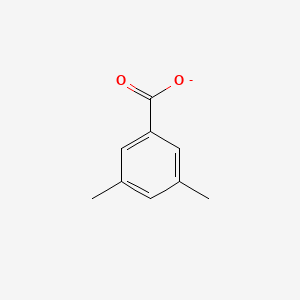

3,5-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 3 and 5. It derives from a benzoate. It is a conjugate base of a 3,5-dimethylbenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dimethylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its reactivity stemming from the ester functional group.

| Application | Description |

|---|---|

| Precursor for Synthesis | Used to create pharmaceuticals and specialty chemicals. |

| Reagent | Acts as a reagent in organic reactions such as nucleophilic substitutions. |

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 1 to 2 µg/mL .

Pharmaceutical Applications

Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug development. Its unique structure may enhance the efficacy of new therapeutic agents.

| Pharmaceutical Potential | Description |

|---|---|

| Drug Development | Investigated for use in formulating new antibiotics and anti-inflammatory drugs. |

| Mechanism Exploration | Studies focus on its interaction with biological targets at the molecular level. |

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and as a component in polymer formulations.

- Dyes and Fragrances: The compound is employed in synthesizing dyes and fragrances due to its aromatic properties.

- Polymer Manufacturing: It serves as a plasticizer or additive in polymer formulations.

Analyse Des Réactions Chimiques

Ester Hydrolysis

3,5-Dimethylbenzoates undergo hydrolysis under acidic or basic conditions to form 3,5-dimethylbenzoic acid. The reaction mechanism involves nucleophilic attack by water (acidic) or hydroxide ions (basic) at the carbonyl carbon.

| Conditions | Reagents | Products | Key Observations |

|---|---|---|---|

| Acidic (H₂SO₄, HCl) | H₃O⁺, H₂O | 3,5-Dimethylbenzoic acid + alcohol | Slow reaction rate at room temperature |

| Basic (NaOH, KOH) | OH⁻, H₂O | 3,5-Dimethylbenzoate salt + alcohol | Faster kinetics due to strong nucleophile |

Mechanistic Insight :

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Direct nucleophilic substitution by hydroxide ions forms a tetrahedral intermediate, followed by cleavage of the ester bond.

Reduction Reactions

The ester group in 3,5-dimethylbenzoates can be reduced to primary alcohols using strong reducing agents.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | 3,5-Dimethylbenzyl alcohol | ~85% |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde | ~60% |

Key Findings :

-

LiAlH₄ provides complete reduction to the alcohol, while DIBAL-H selectively yields aldehydes at low temperatures.

-

Steric hindrance from 3,5-methyl groups slightly slows reaction rates compared to unsubstituted benzoates.

Oxidation Reactions

Oxidation targets either the ester’s alkyl chain or the aromatic methyl groups:

Side-Chain Oxidation

| Reagents | Conditions | Products |

|---|---|---|

| KMnO₄/H₂O | Acidic, heat | 3,5-Dimethylbenzoic acid |

| CrO₃/H₂SO₄ | Jones oxidation | 3,5-Dimethylbenzoic acid |

Aromatic Ring Oxidation

| Reagents | Conditions | Products |

|---|---|---|

| O₂/Cobalt catalyst | 130–140°C, solvent-free | 3,5-Dimethylbenzoic acid |

| HNO₃ (concentrated) | H₂SO₄, heat | Nitro derivatives (minor products) |

Industrial Application :

-

Atmospheric oxygen with cobalt catalysts under solvent-free conditions achieves >98% purity in large-scale 3,5-dimethylbenzoic acid production .

Transesterification

3,5-Dimethylbenzoates react with alcohols to exchange alkoxy groups.

| Catalyst | Alcohol | Products | Equilibrium Shift |

|---|---|---|---|

| H₂SO₄ | Methanol | Methyl this compound | Favors product |

| Ti(OiPr)₄ | Isopropyl alcohol | Isopropyl this compound | Moderate yield |

Kinetic Note :

-

Acid catalysis accelerates the reaction by protonating the carbonyl oxygen, increasing electrophilicity.

Electrophilic Aromatic Substitution (EAS)

The electron-donating methyl groups direct incoming electrophiles to the para position relative to existing substituents.

| Reaction | Reagents | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3,5-Dimethyl-4-nitrobenzoate | Para to methyl |

| Sulfonation | SO₃/H₂SO₄ | 3,5-Dimethyl-4-sulfobenzoate | Para to methyl |

Steric Effects :

-

Methyl groups at 3,5-positions hinder ortho substitution, favoring para products despite electronic preferences.

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution reactions.

| Nucleophile | Conditions | Products |

|---|---|---|

| NH₃ | Ethanol, heat | 3,5-Dimethylbenzamide |

| ROH (alcohols) | Acidic catalysis | New esters (transesterification) |

Catalytic Pathways :

-

Enzymatic catalysis (e.g., lipases) enables greener syntheses of amides or modified esters.

Photochemical Reactions

UV irradiation induces radical-based reactions in 3,5-dimethylbenzoates, forming dimeric or cross-coupled products.

| Conditions | Products | Applications |

|---|---|---|

| UV (254 nm), benzophenone | Dimers via C–H activation | Polymer precursor synthesis |

Propriétés

Formule moléculaire |

C9H9O2- |

|---|---|

Poids moléculaire |

149.17 g/mol |

Nom IUPAC |

3,5-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |

Clé InChI |

UMVOQQDNEYOJOK-UHFFFAOYSA-M |

SMILES |

CC1=CC(=CC(=C1)C(=O)[O-])C |

SMILES canonique |

CC1=CC(=CC(=C1)C(=O)[O-])C |

Synonymes |

3,5-dimethylbenzoate 3,5-dimethylbenzoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.